(1S,5R)-3-(2,3-dihydro-1-benzofuran-5-ylacetyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
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Overview
Description
REL-(1R,5S)-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YLACETYL)DECAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of REL-(1R,5S)-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YLACETYL)DECAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE typically involves multiple steps, including the formation of the benzofuran ring, the pyrido[1,2-a][1,5]diazocin ring, and their subsequent coupling. Common reagents used in these reactions include:
Benzofuran precursors: These are often synthesized through cyclization reactions involving phenols and aldehydes.
Pyrido[1,2-a][1,5]diazocin precursors: These can be prepared through multi-step synthesis involving amines and cyclic ketones.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts such as palladium or platinum to facilitate coupling reactions.
Solvents: Selection of appropriate solvents to ensure solubility and reactivity of intermediates.
Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
REL-(1R,5S)-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YLACETYL)DECAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which REL-(1R,5S)-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YLACETYL)DECAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE exerts its effects is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
REL-(1R,5S)-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YLACETYL)DECAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE can be compared with other similar compounds, such as:
Benzofuran derivatives: Known for their diverse biological activities.
Pyrido[1,2-a][1,5]diazocin derivatives: Studied for their potential therapeutic applications.
The uniqueness of REL-(1R,5S)-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YLACETYL)DECAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE lies in its specific structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(1S,9R)-11-[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
InChI |
InChI=1S/C21H26N2O3/c24-20-3-1-2-18-17-9-15(12-23(18)20)11-22(13-17)21(25)10-14-4-5-19-16(8-14)6-7-26-19/h4-5,8,15,17-18H,1-3,6-7,9-13H2/t15-,17+,18?/m1/s1 |
InChI Key |
HACNJXQQOGZAPA-OEQNEYKNSA-N |
Isomeric SMILES |
C1CC2[C@H]3C[C@H](CN(C3)C(=O)CC4=CC5=C(C=C4)OCC5)CN2C(=O)C1 |
Canonical SMILES |
C1CC2C3CC(CN(C3)C(=O)CC4=CC5=C(C=C4)OCC5)CN2C(=O)C1 |
Origin of Product |
United States |
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